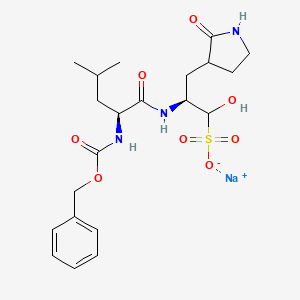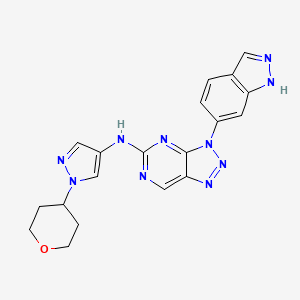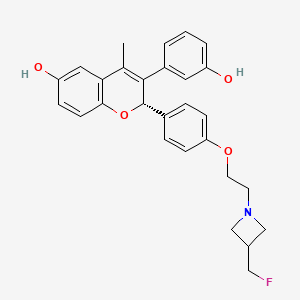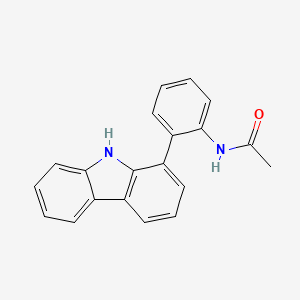
GNE-3511
説明
GNE-3511 is a selective and highly potent inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12 (Ki = 500 pM). It also inhibits phosphorylated JNK (IC50 = 30 nM) and is highly selective for DLK over other MAP kinases (IC50 > 5,000 nM for MKK4 and MKK7), JNKs (IC50s = 129, 514, and 364 nM for JNK1, JNK2, and JNK3, respectively), and mixed-lineage kinases (MLKs; IC50s = 68, 767, and 602 nM for MLK1, MLK2, and MLK3, respectively). This compound protects primary neurons in an in vitro axon degeneration assay (IC50 = 107 nM). In an MPTP mouse model of Parkinson’s disease, a high dose of this compound (75 mg/kg) completely suppresses phosphorylated c-Jun (p-c-Jun) expression, while a low dose (37.5 mg/kg) moderately reduces its expression.
This compound is a potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. This compound displays concentration-dependent protection of neurons from degeneration in vitro and demonstrated dose-dependent activity in two different animal models of disease. This compound displays protection of primary neurons in an in vitro axon degeneration assay as well as activity in the mouse models of glaucoma/optic neuropathy (optic nerve crush) and Parkinson’s disease (MPTP) after oral dosing.
科学的研究の応用
DLK阻害
GNE-3511は、MAP3K12としても知られるデュアルロイシンジッパーキナーゼ(DLK)の非常に強力で選択的な阻害剤です {svg_1}. DLKは、神経細胞の発達と機能において重要な役割を果たすタンパク質キナーゼです {svg_2}.
神経保護
This compoundは、in vitro軸索変性アッセイで神経細胞を保護することが示されています {svg_3}. これは、神経細胞死と軸索変性を防ぐことによって、神経変性疾患の治療に使用できる可能性があることを示唆しています {svg_4}.
パーキンソン病
This compoundは、パーキンソン病の1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン(MPTP)モデルで保護効果を示すことが示されています {svg_5}. これは、しばしば神経変性と関連付けられるマーカーである、網膜におけるリン酸化c-Junのレベルを低下させます {svg_6}.
てんかん
研究により、this compoundは、マウスの側頭葉てんかんモデルにおけるてんかん発症および認知および行動の変化に正の影響を与える可能性があることが示されています {svg_7}. それは、自発的な反復発作を防ぎ、海馬に神経保護効果を示すことがわかりました {svg_8}.
認知および行動の欠陥
同じ研究で、this compoundは、ピロカルピン誘発性てんかん重積状態による認知および行動の欠陥を防ぐことがわかりました {svg_9}. これは、てんかんに関連する認知および行動障害の治療に使用できる可能性があることを示唆しています {svg_10}.
不安と運動活動
This compoundは、マウスの不安と運動活動を軽減することがわかりました {svg_11}. これは、不安障害や多動性障害の治療に使用できる可能性があることを示唆しています {svg_12}.
作用機序
Target of Action
GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .
Mode of Action
this compound inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DLK/JNK pathway . By inhibiting DLK, this compound suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .
Pharmacokinetics
this compound is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .
Result of Action
The inhibition of DLK by this compound leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, this compound was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .
Action Environment
The action of this compound is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.
生化学分析
Biochemical Properties
GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .
Cellular Effects
This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .
Molecular Mechanism
This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .
Temporal Effects in Laboratory Settings
In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .
Dosage Effects in Animal Models
Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .
Metabolic Pathways
It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .
Transport and Distribution
This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .
特性
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)



![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

